molecular formula C12H12BrNO B1381870 (E)-3-(3-Bromobenzylidene)piperidin-2-one CAS No. 1824724-31-3

(E)-3-(3-Bromobenzylidene)piperidin-2-one

Cat. No. B1381870
M. Wt: 266.13 g/mol
InChI Key: MYJBDAJBEZHAKO-JXMROGBWSA-N
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Description

“(E)-3-(3-Bromobenzylidene)piperidin-2-one” is an organic compound that has generated significant attention in recent years due to its potential applications. It is a synthetic fragment that plays a significant role in the pharmaceutical industry . The CAS No. is 2088723-06-0 and the molecular formula is C12H12BrNO .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . A variety of methods have been developed for the synthesis of substituted piperidines . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of “(E)-3-(3-Bromobenzylidene)piperidin-2-one” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 266.13 .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(3-Bromobenzylidene)piperidin-2-one” include a molecular weight of 266.13 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Dual p300/CARM1 Inhibition and Induced Apoptosis in Cancer Cells

  • Research : A study by (Fioravanti et al., 2020) explored bis-(3-bromo-4-hydroxy)benzylidene cyclic compounds as epigenetic multiple ligands. It was found that specific analogs, including those related to (E)-3-(3-Bromobenzylidene)piperidin-2-one, exhibit dual inhibition of p300 and CARM1 enzymes. These compounds induced apoptosis primarily in leukemia cell lines, showing promise for cancer therapy.

Antimicrobial Activity

  • Research : Nimavat et al. (2004) conducted a study on various 3-Bromobenzaldehyde compounds, including derivatives of (E)-3-(3-Bromobenzylidene)piperidin-2-one. The research, detailed in (Nimavat et al., 2004), revealed that these compounds possess antimicrobial activity, indicating potential use in treating bacterial and fungal infections.

Anti-Dengue Activity

  • Research : A study by (Kuswardani et al., 2020) reported the synthesis of 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one, a compound related to (E)-3-(3-Bromobenzylidene)piperidin-2-one. This compound showed inhibitory activity against the DENV2 NS2B-NS3 protease, indicating potential for anti-dengue applications.

Inhibition of Hepatocellular Carcinoma

  • Research : In a study by (Liu et al., 2012), the synthetic compound EF24, structurally related to (E)-3-(3-Bromobenzylidene)piperidin-2-one, demonstrated potent anti-tumor activity. EF24 induced apoptosis and cell cycle arrest in liver cancer cell lines, both in vitro and in vivo, suggesting its potential as a treatment for liver cancers.

Anti-SARS-CoV-2 Properties

  • Research : Youssef et al. (2022) synthesized derivatives of Piperidone-Piperazine conjugates, which are structurally related to (E)-3-(3-Bromobenzylidene)piperidin-2-one. The study, as detailed in (Youssef et al., 2022), found that these compounds exhibited significant anti-SARS-CoV-2 properties, highlighting their potential as therapeutic agents in combating COVID-19.

Safety And Hazards

The safety and hazards associated with “(E)-3-(3-Bromobenzylidene)piperidin-2-one” are not specified in the retrieved papers .

properties

IUPAC Name

(3E)-3-[(3-bromophenyl)methylidene]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-5-1-3-9(8-11)7-10-4-2-6-14-12(10)15/h1,3,5,7-8H,2,4,6H2,(H,14,15)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJBDAJBEZHAKO-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Br)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)Br)/C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-Bromobenzylidene)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Delong, W Lanying, W Yongling, S Shuang… - European Journal of …, 2017 - Elsevier
In our continued efforts to improve the potential utility of the α-methylene-γ-lactone scaffold, 62 new and 59 known natural α-methylenelactam analogues including α-methylene-γ-…
Number of citations: 38 www.sciencedirect.com

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